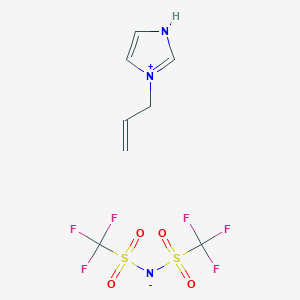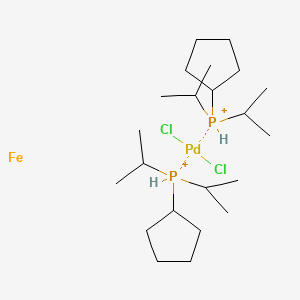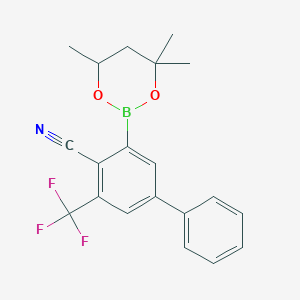![molecular formula C78H106O12P2Ru B6313434 Diacetato{(S)-(+)-5,5'-bis[di(3,5-di-t-butyl-4-methoxyphenyl)phosphino]-4,4'-bi-1,3-benzodioxole}ruthenium(II) CAS No. 1025477-38-6](/img/structure/B6313434.png)
Diacetato{(S)-(+)-5,5'-bis[di(3,5-di-t-butyl-4-methoxyphenyl)phosphino]-4,4'-bi-1,3-benzodioxole}ruthenium(II)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diacetato{(S)-(+)-5,5’-bis[di(3,5-di-t-butyl-4-methoxyphenyl)phosphino]-4,4’-bi-1,3-benzodioxole}ruthenium(II) is a ruthenium-based complex that features a chiral ligand. This compound is known for its application in asymmetric catalysis, particularly in hydrogenation reactions. The presence of bulky phosphine ligands provides steric hindrance, which is crucial for the selectivity and efficiency of catalytic processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diacetato{(S)-(+)-5,5’-bis[di(3,5-di-t-butyl-4-methoxyphenyl)phosphino]-4,4’-bi-1,3-benzodioxole}ruthenium(II) typically involves the coordination of the chiral ligand to a ruthenium precursor. The reaction is carried out under inert atmosphere conditions to prevent oxidation. The ligand, 5,5’-bis[di(3,5-di-t-butyl-4-methoxyphenyl)phosphino]-4,4’-bi-1,3-benzodioxole, is first synthesized and then reacted with a ruthenium acetate precursor to form the desired complex .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and inert atmosphere, to ensure high yield and purity. The use of automated systems and reactors helps in scaling up the production while maintaining consistency.
Chemical Reactions Analysis
Types of Reactions
Diacetato{(S)-(+)-5,5’-bis[di(3,5-di-t-butyl-4-methoxyphenyl)phosphino]-4,4’-bi-1,3-benzodioxole}ruthenium(II) primarily undergoes catalytic reactions, including:
Hydrogenation: This compound is highly effective in asymmetric hydrogenation reactions, where it facilitates the addition of hydrogen to unsaturated substrates.
Oxidation: It can also participate in oxidation reactions, although this is less common compared to hydrogenation.
Common Reagents and Conditions
Hydrogenation: Common reagents include hydrogen gas and substrates like alkenes or ketones. The reaction is typically carried out under mild conditions with controlled temperature and pressure.
Oxidation: Reagents such as oxygen or peroxides can be used, with the reaction conditions varying based on the substrate and desired product.
Major Products Formed
Hydrogenation: The major products are typically chiral alcohols or amines, depending on the substrate used.
Oxidation: The products can include ketones or aldehydes, formed through the oxidation of primary or secondary alcohols.
Scientific Research Applications
Diacetato{(S)-(+)-5,5’-bis[di(3,5-di-t-butyl-4-methoxyphenyl)phosphino]-4,4’-bi-1,3-benzodioxole}ruthenium(II) has a wide range of applications in scientific research:
Chemistry: It is extensively used in asymmetric synthesis, particularly in the pharmaceutical industry for the production of chiral drugs.
Biology: The compound’s catalytic properties are explored in biochemical reactions, including the synthesis of biologically active molecules.
Medicine: Research is ongoing into its potential use in drug development, particularly for its ability to produce enantiomerically pure compounds.
Industry: It is used in the production of fine chemicals and intermediates, where high selectivity and efficiency are required.
Mechanism of Action
The mechanism by which Diacetato{(S)-(+)-5,5’-bis[di(3,5-di-t-butyl-4-methoxyphenyl)phosphino]-4,4’-bi-1,3-benzodioxole}ruthenium(II) exerts its catalytic effects involves the coordination of the substrate to the ruthenium center. The chiral ligand provides a unique environment that facilitates the selective activation of the substrate. The molecular targets include unsaturated bonds in alkenes or ketones, which are then hydrogenated or oxidized through the catalytic cycle .
Comparison with Similar Compounds
Similar Compounds
Diacetato{(S)-(+)-2,2’-Bis[di(3,5-di-t-butyl-4-methoxyphenyl)phosphino]-6,6’-dimethoxy-1,1’-biphenyl}ruthenium(II): This compound features a similar chiral ligand but with different substituents on the biphenyl backbone.
Bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphine: A related ligand used in various catalytic applications.
Uniqueness
The uniqueness of Diacetato{(S)-(+)-5,5’-bis[di(3,5-di-t-butyl-4-methoxyphenyl)phosphino]-4,4’-bi-1,3-benzodioxole}ruthenium(II) lies in its specific chiral environment provided by the bulky phosphine ligands. This results in high selectivity and efficiency in asymmetric catalysis, making it a valuable tool in the synthesis of enantiomerically pure compounds.
Properties
IUPAC Name |
[4-[5-bis(3,5-ditert-butyl-4-methoxyphenyl)phosphanyl-1,3-benzodioxol-4-yl]-1,3-benzodioxol-5-yl]-bis(3,5-ditert-butyl-4-methoxyphenyl)phosphane;ruthenium(2+);diacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C74H100O8P2.2C2H4O2.Ru/c1-67(2,3)47-33-43(34-48(61(47)75-25)68(4,5)6)83(44-35-49(69(7,8)9)62(76-26)50(36-44)70(10,11)12)57-31-29-55-65(81-41-79-55)59(57)60-58(32-30-56-66(60)82-42-80-56)84(45-37-51(71(13,14)15)63(77-27)52(38-45)72(16,17)18)46-39-53(73(19,20)21)64(78-28)54(40-46)74(22,23)24;2*1-2(3)4;/h29-40H,41-42H2,1-28H3;2*1H3,(H,3,4);/q;;;+2/p-2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZSINPYBMMRUEE-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)[O-].CC(=O)[O-].CC(C)(C)C1=CC(=CC(=C1OC)C(C)(C)C)P(C2=C(C3=C(C=C2)OCO3)C4=C(C=CC5=C4OCO5)P(C6=CC(=C(C(=C6)C(C)(C)C)OC)C(C)(C)C)C7=CC(=C(C(=C7)C(C)(C)C)OC)C(C)(C)C)C8=CC(=C(C(=C8)C(C)(C)C)OC)C(C)(C)C.[Ru+2] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C78H106O12P2Ru |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1398.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(1S)-1-(1H-benzimidazol-2-yl)ethanamine;dichlororuthenium;[(4S,5S)-5-(diphenylphosphanylmethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl-diphenylphosphane](/img/structure/B6313398.png)
![(1R)-1-(1H-benzimidazol-2-yl)ethanamine;dichlororuthenium;[(4R,5R)-5-(diphenylphosphanylmethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl-diphenylphosphane](/img/structure/B6313406.png)
![(1S)-1-(1H-benzimidazol-2-yl)-2-methylpropan-1-amine;dichlororuthenium;[(4S,5S)-5-(diphenylphosphanylmethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl-diphenylphosphane](/img/structure/B6313412.png)
![Chloro[(R)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl][(1R,2R)-cyclohexane-1,2-diamine)ruthenium(II) tetrafluoroborate, 97%](/img/structure/B6313420.png)


![tert-Butyl 3-[3-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenoxy]piperidine-1-carboxylate](/img/structure/B6313452.png)
![tert-Butyl 4-[3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoyloxy]piperidine-1-carboxylate](/img/structure/B6313464.png)


